molecular formula C24H16F4N6O2 B605960 N4-[1-[(4-cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoro-2,4-Quinolinedicarboxamide CAS No. 1799753-84-6

N4-[1-[(4-cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoro-2,4-Quinolinedicarboxamide

Cat. No. B605960
M. Wt: 496.4256
InChI Key: BKLJDIJJOOQUFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N4-[1-[(4-cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoro-2,4-Quinolinedicarboxamide”, also known as BAY-876, is a potent, highly selective, and cell-permeable inhibitor of the glucose transporter GLUT1 . It has an empirical formula of C24H16F4N6O2 and a molecular weight of 496.42 .


Physical And Chemical Properties Analysis

BAY-876 is a white to beige powder . It is soluble in DMSO at a concentration of 25 mg/mL . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

1. Antitumor Activity in Hepatocellular Carcinoma (HCC)

BAY-876 has shown promising results as an antagonist of the Glucose transporter type 1 (GLUT1) receptor, which is a mediator of aerobic glycolysis—a biological process that is a hallmark of HCC. This compound has been formulated into a novel microcrystalline form that achieves long-acting antitumor activity. It inhibits glucose uptake and proliferation of HCC cells, and also suppresses epithelial-mesenchymal transition (EMT)-related factors, providing a potential treatment option for advanced HCC .

2. Inhibition of Aerobic Glycolysis

The compound’s ability to inhibit GLUT1 effectively reduces the uptake of glucose by cancer cells, thereby targeting the Warburg effect, which is a form of altered metabolism found in cancer cells. This inhibition of aerobic glycolysis can lead to decreased tumor cell proliferation and may be a viable strategy in cancer therapeutics .

3. Selective GLUT1 Inhibition

BAY-876 is characterized by its high selectivity for GLUT1 over other glucose transporters. This selectivity is crucial as it minimizes the impact on normal cells while targeting the cancer cells’ glucose uptake. The compound’s selective inhibition of GLUT1 has been demonstrated in vitro and in vivo, showing potential for monotherapy and combinability with other treatments .

4. Cell Death Induction in Hypoxic Conditions

Cancer cells often thrive in hypoxic conditions. BAY-876 induces cell death in such environments, particularly in vitro, by inhibiting glucose uptake. This property could be particularly useful in targeting tumors that are situated in low-oxygen areas or are resistant to other forms of treatment .

5. Impact on Glycolysis and ATP Production

In ovarian cancer research, BAY-876 has been found to reduce glycolysis rates and ATP production. This leads to inhibited proliferation of cancer cells both in vitro and in vivo. By affecting the energy production in cancer cells, BAY-876 can effectively slow down or stop the progression of the disease .

6. Oral Bioavailability and Cell Permeability

An important aspect of BAY-876 is its oral bioavailability and cell permeability. This means that the compound can be administered orally and can cross cell membranes to reach intracellular targets. This feature enhances its potential as a practical and accessible cancer treatment .

properties

IUPAC Name

4-N-[1-[(4-cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)pyrazol-4-yl]-7-fluoroquinoline-2,4-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F4N6O2/c1-12-20(21(24(26,27)28)33-34(12)11-14-4-2-13(10-29)3-5-14)32-23(36)17-9-19(22(30)35)31-18-8-15(25)6-7-16(17)18/h2-9H,11H2,1H3,(H2,30,35)(H,32,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLJDIJJOOQUFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)C#N)C(F)(F)F)NC(=O)C3=CC(=NC4=C3C=CC(=C4)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F4N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4-[1-[(4-cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoro-2,4-Quinolinedicarboxamide

CAS RN

1799753-84-6
Record name BAY-876
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16758
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Citations

For This Compound
6
Citations
K Veys, Z Fan, M Ghobrial, A Bouché… - Circulation …, 2020 - Am Heart Assoc
Rationale: Endothelial cells (ECs) are highly glycolytic and generate the majority of their energy via the breakdown of glucose to lactate. At the same time, a main role of ECs is to allow …
Number of citations: 105 www.ahajournals.org
Y Wang, H Chang, Q He, Y Xue, K Zhang… - …, 2021 - rep.bioscientifica.com
Oocyte vitrification has significantly improved the survival rate and become the mainstream method for cryopreserving oocytes. Previous studies have demonstrated that the …
Number of citations: 3 rep.bioscientifica.com
F Marchesi, D Vignali, B Manini, A Rigamonti, P Monti - Cancers, 2020 - mdpi.com
Simple Summary Substantial effort has been made in recent years to improve the clinical outcome of cancer immunotherapy. Recent findings suggest that manipulation of glucose …
Number of citations: 15 www.mdpi.com
OA Ojelabi - 2017 - repository.escholarship.umassmed …
The glucose transport protein, GLUT1, is highly expressed in rapidly proliferating cells, including cancer cells, while decreased GLUT1 levels are found in diseases such as GLUT1 …
OA Ojelabi - Small, 2017 - core.ac.uk
The glucose transport protein, GLUT1, is highly expressed in rapidly proliferating cells, including cancer cells, while decreased GLUT1 levels are found in diseases such as GLUT1 …
Number of citations: 4 core.ac.uk
D Barbaro, L Di Bari, V Gandin, C Marzano… - Plos one, 2022 - journals.plos.org
Superparamagnetic iron oxide nanoparticles (SPIONs) coated with glucose (Glc-SPIONs) were prepared by a new approach called Metal Vapor Synthesis (MVS) and their …
Number of citations: 3 journals.plos.org

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